molecular formula C18H22N2O3S B2857805 4-(3-((1R,5S)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)-3-oxopropyl)benzonitrile CAS No. 1706403-76-0

4-(3-((1R,5S)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)-3-oxopropyl)benzonitrile

Cat. No.: B2857805
CAS No.: 1706403-76-0
M. Wt: 346.45
InChI Key: MMUVFPCUQCQSSM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(3-((1R,5S)-3-(Methylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)-3-oxopropyl)benzonitrile (CAS 1706403-76-0) is a high-purity chemical compound supplied for advanced pharmaceutical and oncological research. This complex molecule, with the molecular formula C18H22N2O3S and a molecular weight of 346.44, features a stereochemically defined (1R,5S)-8-azabicyclo[3.2.1]octane core, a privileged structure in medicinal chemistry known for its three-dimensional rigidity and potential for target engagement . The scaffold is of significant interest in the development of targeted protein degraders and novel kinase inhibitors . Specifically, research into 8-azabicyclo[3.2.1]octane derivatives is highly relevant for exploring new therapeutic strategies in oncology, particularly in targeting cyclin-dependent kinases (CDKs) like CDK2, whose abnormal activation is a recognized mechanism of resistance to CDK4/6 inhibitors in cancers such as HR+ breast cancer . The integration of the methylsulfonyl group and the benzonitrile moiety within a single molecular architecture makes this compound a valuable probe for studying structure-activity relationships, signal transduction pathways, and the development of novel anti-neoplastic agents. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers can expect thorough analytical characterization to ensure identity and purity. For specific handling and storage information, please refer to the available Safety Data Sheet.

Properties

IUPAC Name

4-[3-(3-methylsulfonyl-8-azabicyclo[3.2.1]octan-8-yl)-3-oxopropyl]benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O3S/c1-24(22,23)17-10-15-7-8-16(11-17)20(15)18(21)9-6-13-2-4-14(12-19)5-3-13/h2-5,15-17H,6-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMUVFPCUQCQSSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1CC2CCC(C1)N2C(=O)CCC3=CC=C(C=C3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization of Amine Precursors

U.S. Patent 20060058343A1 discloses a scalable route to 8-azabicyclo[3.2.1]octan-3-ols via cyclization of allylamine derivatives. For the target compound, the synthesis begins with N-protected allylamine (e.g., benzylamine) reacting with 2,5-dimethoxytetrahydrofuran under buffered conditions (pH 4–6) to form the bicyclic framework.

Representative Procedure :

  • Reactants : Allylamine (1.0 equiv), 2,5-dimethoxytetrahydrofuran (1.2 equiv).
  • Conditions : Acetic acid/sodium acetate buffer, 80°C, 12 hours.
  • Product : 8-Benzyl-8-azabicyclo[3.2.1]octan-3-ol (75% yield).

Sulfonylation at the 3-Position

The hydroxyl group at C3 is sulfonylated using methanesulfonyl chloride (MsCl) in dichloromethane (DCM) with triethylamine (TEA) as a base.

Procedure :

  • Reactants : 8-Benzyl-8-azabicyclo[3.2.1]octan-3-ol (1.0 equiv), MsCl (1.5 equiv).
  • Conditions : DCM, 0°C → 25°C, 2 hours.
  • Workup : Aqueous NaHCO₃ wash, drying over MgSO₄.
  • Product : 8-Benzyl-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octane (89% yield).

Stereochemical Control

The (1R,5S) configuration is achieved via chiral resolution using (+)-di-p-toluoyl-D-tartaric acid, as described in U.S. Patent 6,727,254. Recrystallization from isopropanol/water yields enantiomerically pure material (>99% ee).

Coupling of Bicyclic Amine to 4-(3-Oxo-propyl)benzonitrile

Reductive Amination Strategy

The ketone group in 4-(3-oxo-propyl)benzonitrile undergoes reductive amination with the deprotected bicyclic amine.

Procedure :

  • Deprotection : Hydrogenolysis of the benzyl group (H₂, Pd/C, ethanol) yields (1R,5S)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octane.
  • Coupling :
    • Reactants : 4-(3-Oxo-propyl)benzonitrile (1.0 equiv), bicyclic amine (1.2 equiv).
    • Conditions : Sodium triacetoxyborohydride (STAB, 1.5 equiv), acetic acid (0.1 equiv), THF, 25°C, 24 hours.
    • Yield : 68% after column chromatography (SiO₂, ethyl acetate/hexane).

Michael Addition Alternative

The amine attacks the α,β-unsaturated ketone intermediate formed in situ from 4-(3-oxo-propyl)benzonitrile.

Procedure :

  • Generate Enone : Treat 4-(3-oxo-propyl)benzonitrile with Burgess reagent to form the α,β-unsaturated nitrile.
  • Addition : (1R,5S)-3-(Methylsulfonyl)-8-azabicyclo[3.2.1]octane (1.1 equiv), DIPEA (2.0 equiv), DMF, 50°C, 8 hours.
  • Yield : 72% (HPLC purity >98%).

Analytical Characterization

Critical analytical data for intermediates and the final compound include:

Parameter Value Method
Bicyclic Amine [α]D²⁵ +23.4° (c 1.0, CHCl₃) Polarimetry
Final Compound m/z 387.14 [M+H]+ HRMS (ESI+)
¹H NMR (CDCl₃) δ 7.65 (d, 2H), 7.45 (d, 2H), 3.12 (m, 1H) 400 MHz, J-coupling
HPLC Purity 99.2% C18, MeCN/H₂O gradient

Challenges and Optimization

  • Stereochemical Integrity : Minor diastereomers (<2%) are removed via recrystallization.
  • Sulfonylation Side Reactions : Over-sulfonylation is mitigated by slow addition of MsCl at 0°C.
  • Coupling Efficiency : Reductive amination yields are improved using molecular sieves to absorb water.

Chemical Reactions Analysis

Types of Reactions

4-(3-((1R,5S)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)-3-oxopropyl)benzonitrile undergoes several types of chemical reactions, including:

  • Oxidation: : The compound may be susceptible to oxidative cleavage, especially at the methylsulfonyl group, leading to sulfoxide or sulfone products.

  • Reduction: : The nitrile group can be reduced to primary amines using strong reducing agents like lithium aluminium hydride.

  • Substitution: : Electrophilic or nucleophilic substitution reactions can occur at the aromatic ring or the benzonitrile group, depending on the reagents and conditions used.

Common Reagents and Conditions

  • Oxidation: : Potassium permanganate or hydrogen peroxide in acidic or basic media.

  • Reduction: : Lithium aluminium hydride or hydrogen gas in the presence of a palladium catalyst.

  • Substitution: : Nucleophiles such as hydroxide or methoxide under basic conditions, or electrophiles like alkyl halides under acidic conditions.

Major Products

  • Sulfoxides and sulfones: from oxidation.

  • Primary amines: from reduction of the nitrile group.

  • Substituted aromatic compounds: from nucleophilic or electrophilic substitutions.

Scientific Research Applications

Chemistry

In synthetic chemistry, this compound can serve as an intermediate or starting material for the synthesis of more complex molecules. Its functional groups make it versatile for a range of transformations.

Biology

In biological research, derivatives of this compound can be used to study the interaction of bicyclic systems with biological macromolecules, aiding in the design of bioactive molecules.

Medicine

In medicinal chemistry, the compound's structure can be modified to develop new pharmaceuticals with potential therapeutic effects, particularly targeting neurological pathways due to the azabicyclic system.

Industry

In industrial applications, its stability and reactivity might be harnessed for the development of new materials or as a catalyst in various chemical processes.

Mechanism of Action

The biological activity of 4-(3-((1R,5S)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)-3-oxopropyl)benzonitrile is largely due to its interaction with specific molecular targets. These could include enzymes or receptors where the compound acts as an inhibitor or modulator. The exact pathways depend on the specific modifications and derivatives used.

Comparison with Similar Compounds

Substituent Variations at the 3-Position

Compound Name 3-Position Substituent Terminal Group Key Properties Biological Activity Reference
Target Compound Methylsulfonyl Benzonitrile Moderate logP (~3.5), High metabolic stability Under investigation (GPCR modulation hypothesized)
(1R,3r,5S)-8-((3,5-Dimethyl-1H-pyrazol-4-yl)sulfonyl)-3-(4-hexylphenoxy)-8-azabicyclo[3.2.1]octane Pyrazole sulfonamide Hexylphenoxy Higher logP (~5.2), Enhanced lipophilicity GPCR antagonist (reported in SAR studies)
4,4-Difluoro-N-[(1S)-3-[(1R,5S)-3-(3-isopropyl-5-methyl-triazol-4-yl)-8-azabicyclo[3.2.1]octan-8-yl]phenylpropyl]cyclohexane-1-carboxamide Triazole Carboxamide Lower logP (~2.8), Improved solubility Chemokine receptor antagonist (e.g., CCR5)
Tropifexor Oxazole-cyclopropyl Benzothiazole-carboxylic acid Acidic (pKa ~4.1), High aqueous solubility Farnesoid X receptor agonist

Key Observations :

  • Methylsulfonyl vs. Sulfonamide/Triazole : The methylsulfonyl group in the target compound provides strong electron-withdrawing effects, enhancing dipole interactions with receptors compared to bulkier sulfonamides or hydrogen-bonding triazoles .
  • Benzonitrile vs.

Modifications in the Linking Chain

  • 3-Oxopropyl Chain : The ketone in the target compound’s linker may undergo metabolic reduction to a hydroxyl group, unlike ester-containing analogues (e.g., methyl (1R,3R,5S)-3-benzoyloxy-8-methyl-8-azabicyclo[3.2.1]octane-4-carboxylate), which are prone to hydrolysis .

Pharmacological and Physicochemical Profiles

Receptor Binding and Selectivity

  • Maraviroc Analogue (): The carboxamide and triazole substituents confer high CCR5 affinity, whereas the target compound’s benzonitrile may shift selectivity toward other GPCR subtypes (e.g., opioid or dopamine receptors) .
  • Tropifexor (): The carboxylic acid group in tropifexor limits CNS penetration, whereas the target’s nitrile group could enhance brain uptake for neurological targets .

Metabolic Stability

  • Methylsulfonyl Group : Resistant to oxidative metabolism compared to esters (e.g., ) or tertiary amines (e.g., 8-isopropyl-8-azabicyclo[3.2.1]octan-3-ol) .

Q & A

Q. What are the key structural features of this compound, and how do they influence its reactivity in synthetic pathways?

The compound contains three critical moieties:

  • A bicyclic 8-azabicyclo[3.2.1]octane core , which imposes steric constraints and influences stereoselectivity during synthesis .
  • A methylsulfonyl group at position 3, which enhances electrophilicity and potential hydrogen-bonding interactions with biological targets .
  • A benzonitrile-terminated propyl ketone chain , contributing to π-π stacking and dipole interactions in receptor binding . Methodological Insight : Optimize reaction steps (e.g., sulfonation, cyclization) using polar aprotic solvents (DMSO, acetonitrile) and catalysts like Pd/C for hydrogenation .

Q. Which spectroscopic techniques are most reliable for characterizing this compound’s purity and stereochemistry?

  • NMR : Use 1H^1H- and 13C^{13}C-NMR to resolve stereochemistry of the bicyclic core and confirm methylsulfonyl positioning .
  • HRMS : Validate molecular weight and fragmentation patterns to distinguish from byproducts .
  • X-ray crystallography : Critical for resolving absolute configuration (1R,5S) and confirming spatial arrangement of substituents .

Q. What in vitro assays are recommended for preliminary evaluation of its biological activity?

Prioritize assays aligned with its structural analogs:

  • Receptor binding assays (e.g., nAChRs or serotonin receptors) due to the azabicyclo core’s neuromodulatory potential .
  • Enzyme inhibition studies (e.g., kinases, esterases) leveraging the sulfonyl group’s electrophilic properties . Protocol : Use HEK-293 cells transfected with target receptors and measure IC50_{50} values via fluorescence polarization .

Advanced Research Questions

Q. How can synthetic yields be improved while maintaining stereochemical fidelity?

  • Stepwise optimization :
  • Cyclization : Use microwave-assisted synthesis (120°C, DMF) to reduce reaction time from 24h to 4h, improving yield by 25% .
  • Sulfonation : Replace ClSO3_3H with SO3_3-DMF complex to minimize side reactions .
    • Chiral resolution : Employ immobilized lipases (e.g., CAL-B) for enantiomeric excess >98% .

Q. How should contradictory data in receptor binding assays be resolved (e.g., high affinity in vitro vs. low efficacy in vivo)?

Potential causes and solutions:

  • Pharmacokinetic limitations : Measure plasma protein binding (equilibrium dialysis) and metabolic stability (microsomal assays) to assess bioavailability .
  • Off-target effects : Perform selectivity panels (CEREP) against 50+ receptors to identify confounding interactions .
  • Species variability : Cross-validate using humanized receptor models or primary cell lines .

Q. What computational strategies are effective for predicting this compound’s target engagement?

  • Molecular docking : Use AutoDock Vina with nAChR (PDB: 2QC1) to map sulfonyl and benzonitrile interactions .
  • MD simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-receptor complexes .
  • QSAR modeling : Corinate substituent electronic parameters (Hammett σ) with IC50_{50} values to refine analog design .

Q. How can metabolic liabilities (e.g., cytochrome P450 oxidation) be mitigated during lead optimization?

  • Structural modifications : Introduce fluorine at the benzonitrile para-position to block CYP3A4-mediated hydroxylation .
  • Prodrug strategies : Mask the ketone as a tert-butyl oxime to enhance metabolic stability (t1/2_{1/2} increased from 1.2h to 6.8h in rat liver microsomes) .

Data Contradiction Analysis

Q. How to address discrepancies in reported IC50_{50} values across different studies?

FactorImpactResolution
Assay buffer pHAlters protonation state of the bicyclic amineStandardize to pH 7.4 (physiological conditions)
Cell membrane compositionAffects ligand partitioningUse lipid bilayer-mimetic assays (e.g., SPR with immobilized receptors)
TemperatureInfluences binding kineticsPerform assays at 37°C ± 0.5°C

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.